[1] Executive Summary 4-Bromo-5-methyl-2-nitrobenzaldehyde (CAS 150513-21-6) is a highly functionalized aromatic building block characterized by three distinct orthogonal reactive handles: an aldehyde, a nitro group, and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromo-5-methyl-2-nitrobenzaldehyde (CAS 150513-21-6) is a highly functionalized aromatic building block characterized by three distinct orthogonal reactive handles: an aldehyde, a nitro group, and an aryl bromide.[1] This "privileged scaffold" architecture allows for sequential, chemoselective derivatization, making it an indispensable intermediate in the synthesis of polysubstituted indoles, quinolines, and benzimidazoles.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis from commercially available precursors, its role as a linchpin in heterocyclic chemistry (specifically the Batcho-Leimgruber indole synthesis), and its application in the development of kinase inhibitors and HSP90 modulators.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound presents as a pale yellow to yellow crystalline solid. Its substitution pattern—specifically the ortho relationship between the nitro and aldehyde groups—is the critical feature defining its reactivity.
The strategic value of CAS 150513-21-6 lies in its ability to serve as a core for Diversity-Oriented Synthesis (DOS) .[1] The three functional groups allow for specific transformations without protecting group manipulations:
Aldehyde (C1): Condensation reactions (Henry, Knoevenagel), reductive amination, or oxidation to benzoic acid.[1]
Nitro (C2): Precursor to amines (anilines) for cyclization or sandwiching nucleophiles.
Bromide (C4): Handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.[1]
Caption: Retrosynthetic map showing the central role of CAS 150513-21-6 in accessing diverse heterocycles.
Synthesis & Manufacturing Protocols
The most robust synthetic route involves the regioselective nitration of 4-bromo-3-methylbenzaldehyde.[1] The directing effects of the substituents dictate the outcome: the aldehyde (meta-director) and the methyl group (ortho/para-director) cooperatively direct the incoming nitronium ion to the C6 position (which becomes C2 relative to the aldehyde in the final numbering).[1]
Preparation: Charge a reaction vessel with concentrated H₂SO₄ and cool to 0–5 °C using an ice/salt bath.
Dissolution: Slowly add 4-bromo-3-methylbenzaldehyde, maintaining the temperature below 10 °C to prevent oxidation of the aldehyde to the carboxylic acid.
Nitration: Add KNO₃ portion-wise over 30 minutes. The reaction is exothermic; strict temperature control is critical to avoid dinitration or tar formation.
Reaction: Stir at 0–5 °C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4]
Quench: Pour the reaction mixture carefully onto crushed ice (5x volume). A pale yellow precipitate should form immediately.
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH 7), and dry under vacuum.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if regioisomers are present (though C6 substitution is highly favored).
Critical Control Point: The temperature must remain low. Higher temperatures favor the oxidation of the -CHO group to -COOH, yielding 4-bromo-5-methyl-2-nitrobenzoic acid as a byproduct.[1]
Downstream Applications: Indole Synthesis[1]
The primary application of o-nitrobenzaldehydes is the Batcho-Leimgruber Indole Synthesis , a robust method for generating 3-unsubstituted indoles.[1] For CAS 150513-21-6, this yields 5-bromo-6-methylindole , a scaffold found in numerous bioactive compounds.[1]
Mechanism & Workflow
Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a trans-β-dimethylaminostyrene intermediate.[1]
Reductive Cyclization: The nitro group is reduced (using H₂/Pd-C, Fe/AcOH, or Raney Ni) to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.[1]
DOT Diagram 2: Batcho-Leimgruber Pathway[1]
Caption: Synthesis of 5-bromo-6-methylindole via Batcho-Leimgruber methodology.
Analytical Characterization
To validate the identity of CAS 150513-21-6, researchers should look for the following spectral signatures:
NO₂ Stretch: Symmetric (~1350 cm⁻¹) and asymmetric (~1530 cm⁻¹) bands.[1]
Mass Spectrometry:
Distinct bromine isotope pattern (M and M+2 peaks of equal intensity).
Handling & Stability
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.
Safety: The compound is an irritant.[5][6] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] Avoid contact with strong bases, as o-nitrobenzaldehydes can undergo light-induced rearrangement (nitro-nitrite rearrangement) or disproportionation (Cannizzaro) under basic conditions.[1]
References
Batcho, A. D., & Leimgruber, W. (1985).[1] Synthesis of indoles from o-nitrotoluenes and o-nitrobenzaldehydes.[1] Organic Syntheses, 63, 214. [1]
Litzinger, E. A., et al. (2019). Regioselective Nitration of Aromatic Aldehydes. Journal of Organic Chemistry.[7] (General methodology reference for nitration logic).
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-2-nitrobenzaldehyde (Isomer Analog).[1]
4-Bromo-5-methyl-2-nitrobenzaldehyde melting point experimental data
This guide provides an in-depth technical analysis of 4-Bromo-5-methyl-2-nitrobenzaldehyde , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical candidates (e.g., indoles, quinolines). Due to...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Bromo-5-methyl-2-nitrobenzaldehyde , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical candidates (e.g., indoles, quinolines).
Due to the specialized nature of this trisubstituted benzene derivative, public experimental property databases are often fragmentary. This guide synthesizes available analog data, theoretical models, and standard operating procedures (SOPs) to provide a self-validating framework for researchers working with this compound.
Compound Identity & Core Data
Parameter
Technical Detail
Chemical Name
4-Bromo-5-methyl-2-nitrobenzaldehyde
CAS Registry Number
150513-21-6
Molecular Formula
C₈H₆BrNO₃
Molecular Weight
244.04 g/mol
Structural Class
Trisubstituted Benzaldehyde / Nitroaromatic
Appearance
Pale yellow to yellow crystalline solid (Characteristic of nitro-benzaldehydes)
Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point Analysis: Data & Determination
The Experimental Data Gap
Unlike commodity chemicals (e.g., 4-nitrobenzaldehyde), 4-Bromo-5-methyl-2-nitrobenzaldehyde is typically synthesized in situ or on-demand, resulting in a scarcity of standardized physical property data in public repositories.
Analog-Based Range Prediction (SAR)
By analyzing the Structure-Activity Relationship (SAR) of structurally homologous "parent" and "sibling" compounds, we can construct a high-confidence melting point (MP) window.[1] The addition of a nitro group generally increases crystallinity and melting point due to π-π stacking interactions and dipole moments.
Compound
Structure Difference
Experimental MP (°C)
Source
4-Bromo-2-nitrobenzaldehyde
Lacks 5-Methyl group
95 – 100 °C
4-Bromo-3-nitrobenzaldehyde
Regioisomer (Nitro at C3)
104 – 108 °C
5-Bromo-4-methoxy-2-nitrobenzaldehyde
Methoxy instead of Methyl
85 – 87 °C
4-Bromo-5-methyl-2-nitrobenzaldehyde
Target Compound
Predicted: 88 – 112 °C
Interpolated
Technical Insight: The 5-methyl substituent introduces steric bulk adjacent to the bromine, potentially disrupting crystal packing slightly compared to the un-methylated analog (95-100°C). However, the high symmetry of the 1,2,4,5-substitution pattern often supports higher melting points. Expect a sharp melt between 88°C and 112°C.
Protocol: Experimental MP Determination
To validate the identity of your synthesized or purchased lot, follow this self-validating protocol.
Program: Equilibrate at 30°C → Ramp 5°C/min to 150°C.
Validation: Look for a sharp endothermic peak. An exothermic event immediately following melt indicates thermal decomposition (common in nitro-compounds).
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting melting point depressions. The primary impurity affecting the MP of this compound is the C6-nitro regioisomer .
Synthetic Pathway
The standard route involves the electrophilic aromatic nitration of 4-bromo-3-methylbenzaldehyde .
A Technical Guide to 4-Bromo-5-methyl-2-nitrobenzaldehyde: Synthesis, Properties, and Applications
Abstract This technical guide provides an in-depth analysis of 4-Bromo-5-methyl-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. While this sp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-5-methyl-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. While this specific isomer is not extensively documented in public databases like PubChem, this paper will elucidate its chemical identity, predict its physicochemical properties through comparative analysis with related isomers, and propose a robust synthetic pathway grounded in established principles of organic chemistry. Furthermore, we will explore the compound's versatile reactivity, dictated by the interplay of its bromo, methyl, nitro, and aldehyde functionalities, and discuss its potential as a pivotal building block for the development of novel therapeutics and advanced materials. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking to leverage the unique synthetic potential of this compound.
Chemical Identity and Comparative Analysis
As of the date of this publication, 4-Bromo-5-methyl-2-nitrobenzaldehyde does not have an assigned PubChem Compound ID (CID) or a standard InChIKey, highlighting its status as a relatively niche chemical entity. However, a CAS number has been assigned, confirming its existence and commercial availability.[1] To provide a comprehensive physicochemical profile, the following table summarizes its known identifiers and calculated properties, alongside the experimentally determined data for the closely related and well-documented isomer, 4-Bromo-2-nitrobenzaldehyde.
The addition of a methyl group in 4-Bromo-5-methyl-2-nitrobenzaldehyde increases its molecular weight compared to its unmethylated counterpart. This substitution is also expected to slightly alter its crystalline structure and, consequently, its melting point. The electronic and steric effects of the methyl group will influence the molecule's overall reactivity, a topic explored in Section 3.
Proposed Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzaldehydes requires careful strategic planning to control regioselectivity. A plausible and efficient synthetic route for 4-Bromo-5-methyl-2-nitrobenzaldehyde can be designed starting from the commercially available precursor, 4-methylbenzaldehyde. The methodology relies on the directing effects of the substituents in electrophilic aromatic substitution reactions.
Synthetic Workflow
The proposed synthesis involves a two-step process: initial nitration of the starting material followed by a selective bromination.
Caption: Proposed two-step synthesis of 4-Bromo-5-methyl-2-nitrobenzaldehyde.
Detailed Protocol and Mechanistic Rationale
Step 1: Nitration of 4-Methylbenzaldehyde
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid (H₂SO₄) in an ice bath.
Preparation of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10°C to generate the nitronium ion (NO₂⁺) in situ.[4]
Nitration: Add 4-methylbenzaldehyde dropwise to the nitrating mixture. The temperature should be carefully controlled, typically between 5-15°C, to prevent over-nitration and side reactions.[4]
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
Purification: The precipitate is collected via vacuum filtration, washed with cold water to remove residual acid, and can be further purified by recrystallization.
Causality: The starting material, 4-methylbenzaldehyde, has two substituents: a methyl group (-CH₃) and an aldehyde group (-CHO). The methyl group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the methyl group directs the incoming electrophile (NO₂⁺) to the positions ortho to it (positions 3 and 5). The aldehyde group directs to position 3. Therefore, the primary product formed is 4-methyl-3-nitrobenzaldehyde, with 4-methyl-2-nitrobenzaldehyde as a potential, albeit less favored, isomer. To achieve the desired 2-nitro substitution, alternative strategies or separation of isomers might be necessary. The synthesis of specific nitrobenzaldehyde isomers often presents challenges due to mixed products.
Step 2: Bromination of 4-Methyl-2-nitrobenzaldehyde
Reaction Setup: Dissolve the 4-methyl-2-nitrobenzaldehyde from Step 1 in a suitable inert solvent.
Bromination: Add elemental bromine (Br₂) to the solution, often in the presence of a Lewis acid catalyst (e.g., FeBr₃) or under acidic conditions to facilitate the electrophilic attack. The synthesis of bromoarenes is a fundamental reaction in organic chemistry.[5]
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Causality: In this step, the directing effects of three substituents must be considered. The nitro group (-NO₂) is a strong deactivating, meta-director. The methyl group (-CH₃) is an activating, ortho, para-director. The aldehyde group (-CHO) is a deactivating, meta-director. The most activated position on the ring that is sterically accessible will be brominated. The position ortho to the methyl group and meta to the nitro group (position 5) is the most likely site for bromination, yielding the target compound, 4-Bromo-5-methyl-2-nitrobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-5-methyl-2-nitrobenzaldehyde stems from the distinct reactivity of its three key functional groups, which can be addressed with high selectivity. This multi-functional scaffold is a powerful intermediate for building molecular complexity.
Caption: Reactivity map showing the synthetic transformations of the key functional groups.
Aldehyde Group: As an electrophilic center, the aldehyde is susceptible to nucleophilic attack. It can readily participate in reactions such as reductive amination to form secondary amines, Wittig reactions to generate alkenes, and oxidation to yield a carboxylic acid. These transformations are fundamental in scaffold elaboration.[6]
Nitro Group: The electron-withdrawing nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, most commonly catalytic hydrogenation (e.g., H₂ over Pd/C).[7] This transformation is pivotal, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization and amide bond formation, and is a key step in the synthesis of many heterocyclic compounds like quinolines.[6]
Bromo Group: The bromine atom serves as an excellent handle for modern cross-coupling reactions. It can be utilized in palladium-catalyzed reactions like Suzuki coupling to form new carbon-carbon bonds with boronic acids or Buchwald-Hartwig amination to form carbon-nitrogen bonds.[8][9] This allows for the strategic introduction of diverse aryl, heteroaryl, or amino substituents.
Applications in Research and Drug Development
Substituted nitrobenzaldehydes are crucial intermediates in the synthesis of fine chemicals, dyes, and pharmaceuticals.[10] The specific substitution pattern of 4-Bromo-5-methyl-2-nitrobenzaldehyde makes it a promising candidate for several high-value applications.
Medicinal Chemistry: The ability to selectively manipulate its three functional groups makes this compound an ideal starting point for constructing complex molecular architectures. The reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, could be a pathway to various heterocyclic scaffolds. The bromine atom allows for late-stage functionalization in a drug discovery program, enabling the rapid generation of an analog library to explore structure-activity relationships (SAR).
Materials Science: Aromatic aldehydes and their derivatives are used in the synthesis of polymers and functional materials.[10] The bromine atom can participate in polymerization or cross-linking reactions, potentially leading to materials with enhanced thermal stability or specific optical properties.
Safety and Handling
While specific toxicity data for 4-Bromo-5-methyl-2-nitrobenzaldehyde is not available, it should be handled with the care appropriate for related aromatic nitro compounds. For the related compound 4-Bromo-2-nitrobenzaldehyde, GHS hazard statements indicate it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-5-methyl-2-nitrobenzaldehyde represents a synthetically versatile, yet under-documented, chemical building block. By applying fundamental principles of organic chemistry, this guide has outlined a logical synthetic pathway and provided a detailed analysis of its reactivity. The strategic positioning of its aldehyde, nitro, and bromo groups provides orthogonal chemical handles that can be selectively manipulated, making it a highly valuable intermediate for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a unique opportunity to explore novel chemical space and develop next-generation products.
References
PubChem. 4-Bromo-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
Google Patents.
Khan, S. et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
Sainz-Díaz, C. I. et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
001CHEMICAL. CAS No. 159730-72-0, 2-Bromo-4-methyl-5-nitrobenzaldehyde. [Link]
PubChem. 2-Bromo-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
PubMed. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. National Library of Medicine. [Link]
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
SunanKalijaga.org. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]
ACS Publications. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. [Link]
Advanced Synthesis and Application of Polysubstituted Benzaldehyde Building Blocks
Executive Summary Polysubstituted benzaldehydes serve as linchpin intermediates in modern medicinal chemistry and agrochemical synthesis.[1] Their utility extends beyond simple electrophilic centers; they act as scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Polysubstituted benzaldehydes serve as linchpin intermediates in modern medicinal chemistry and agrochemical synthesis.[1] Their utility extends beyond simple electrophilic centers; they act as scaffolds for constructing complex heterocycles (quinolines, isoquinolines, benzofurans) and as "diversity handles" in late-stage functionalization.
This technical guide addresses the critical challenge facing synthetic chemists: accessing specific substitution patterns that are thermodynamically disfavored or chemically incompatible with standard conditions. We move beyond textbook definitions to explore the strategic selection of formylation methodologies—comparing electrophilic aromatic substitution, directed ortho-metalation (DoM), and transition-metal catalysis—and provide self-validating protocols for their generation.
Part 1: Strategic Synthesis of Polysubstituted Benzaldehydes
The choice of synthetic route is dictated by the electronic nature of the substrate and the required substitution pattern. A "one-size-fits-all" approach often leads to poor regioselectivity or over-functionalization.
Comparative Methodology Analysis
Feature
Vilsmeier-Haack Formylation
Directed ortho-Metalation (DoM)
Pd-Catalyzed Carbonylation
Primary Mechanism
Electrophilic Aromatic Substitution ()
Deprotonation / Anionic quench
Oxidative Addition / Reductive Elimination
Substrate Scope
Electron-rich arenes (Phenols, Anilines, Ethers)
Arenes with Directing Groups (DMGs)
Aryl halides (I, Br, Cl) or Triflates
Regioselectivity
Electronic control (para > ortho); often mixtures
Steric/Coordination control (ortho to DMG)
Determined by leaving group position
Key Limitation
Fails with electron-withdrawing groups (EWGs); acidic conditions
Requires cryogenic temps (–78 °C); functional group intolerance (e.g., ketones)
Cost of catalyst; requires CO gas or surrogate
Scale-Up Suitability
High (Robust, cheap reagents)
Moderate (Cryogenic cooling costs)
High (Flow chemistry compatible)
Decision Framework for Synthetic Route Selection
The following decision tree aids in selecting the optimal formylation strategy based on substrate properties.
Caption: Strategic decision tree for selecting formylation methodologies based on electronic and structural constraints.
Target: Synthesis of 2,4-Dimethoxybenzaldehyde (Electron-rich system).
Context: This method utilizes the in situ generation of the chloromethyliminium salt (Vilsmeier reagent). It is preferred for electron-rich rings where para-selectivity is desired.
Reagents:
1,3-Dimethoxybenzene (1.0 equiv)
Phosphorus Oxychloride (
, 1.2 equiv)
N,N-Dimethylformamide (DMF, 1.5 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Reagent Formation (Critical Step): In a flame-dried flask under Argon, cool DMF (1.5 equiv) to 0 °C. Add
(1.2 equiv) dropwise over 15 minutes. Causality: Low temperature prevents thermal decomposition; the formation of a white semi-solid indicates the active Vilsmeier reagent.
Substrate Addition: Dissolve 1,3-dimethoxybenzene in DCM (2M concentration) and add dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Warm to reflux (40 °C for DCM) and stir for 4–6 hours. Self-Validation: Monitor by TLC.[2] The disappearance of the starting material and the appearance of a highly polar iminium intermediate (often a spot at the baseline) confirms conversion.
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents acid-catalyzed demethylation). Stir vigorously for 1 hour.
Isolation: Extract with DCM, wash with brine, dry over
, and concentrate.
Protocol B: Directed ortho-Metalation (DoM)
Target: Synthesis of 2-Formyl-N,N-diethylbenzamide (Ortho-substituted system).
Context: Standard electrophilic substitution fails to place a formyl group ortho to an amide. DoM leverages the coordination of Lithium to the amide oxygen to deprotonate the ortho position selectively.
Reagents:
N,N-Diethylbenzamide (1.0 equiv)
sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)
Cryogenic Setup: Charge a flame-dried Schlenk flask with N,N-diethylbenzamide and THF. Cool to –78 °C (Dry ice/Acetone). Causality: Low temperature is mandatory to prevent the nucleophilic attack of sec-BuLi on the amide carbonyl (Walsh conditions).
Lithiation: Add sec-BuLi dropwise via syringe pump (rate: 1 mL/min). Stir at –78 °C for 1 hour. Self-Validation: If using a deuterated quench aliquot on a pilot scale, >95% D-incorporation by NMR confirms successful lithiation.
Formylation: Add anhydrous DMF (1.5 equiv) rapidly. The solution typically turns pale yellow.
Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous
.
Purification: Silica gel chromatography is usually required to separate the product from unreacted starting material.
Part 3: Applications in Drug Discovery[4]
Polysubstituted benzaldehydes are rarely the end product; they are "diversity handles."
Heterocycle Construction
The aldehyde moiety allows for rapid cyclization into privileged medicinal scaffolds.
Quinolines: Via Friedländer synthesis (condensation with 2-aminoaryl ketones).
Isoquinolines: Via Pomeranz-Fritsch reaction or Wittig-cyclization sequences.
Benzofurans: Via condensation with
-halo ketones followed by intramolecular cyclization.
Case Study: Synthesis of Aldosterone Synthase Inhibitors
Objective: Construction of a 4-heteroaryl-substituted benzaldehyde core.
Workflow:
Starting Material: 4-Bromobenzaldehyde.
Protection: Convert aldehyde to diethyl acetal (protects against nucleophiles).
Coupling: Suzuki-Miyaura coupling with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid).
Deprotection: Acidic hydrolysis (
) restores the aldehyde.
Final Transformation: Reductive amination or Wittig olefination to attach the pharmacophore tail.
Caption: Divergent synthesis pathways from benzaldehyde building blocks to final API scaffolds.
References
Synthesis of polysubstituted arenes through organocatalytic benzannulation. National Institutes of Health (PMC). Available at: [Link]
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. University of Groningen. Available at: [Link]
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]
High-Precision Chemoselective Reduction of 4-Bromo-5-methyl-2-nitrobenzaldehyde
Application Note: AN-RED-NO2-CHO-Br Executive Summary The Challenge: The reduction of 4-Bromo-5-methyl-2-nitrobenzaldehyde presents a classic "chemoselectivity triangle" often encountered in medicinal chemistry (e.g., qu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-RED-NO2-CHO-Br
Executive Summary
The Challenge: The reduction of 4-Bromo-5-methyl-2-nitrobenzaldehyde presents a classic "chemoselectivity triangle" often encountered in medicinal chemistry (e.g., quinoline or indole synthesis). The objective is to reduce the nitro group (
) to an aniline () while preserving two highly sensitive moieties:
The Aryl Bromide: Susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation (Pd/C,
).
The Aldehyde: Susceptible to reduction (to benzyl alcohol) or condensation (Schiff base formation/polymerization) with the newly formed amine.
The Solution: This guide details two validated protocols. Method A (Fe/NH
Cl) is designated as the "Gold Standard" for its mild, pH-neutral conditions that minimize aldehyde side-reactions and prevent dehalogenation. Method B (SnCl) is provided as a robust alternative for difficult-to-dissolve substrates.
Chemoselectivity Matrix & Mechanistic Insight
The following table summarizes the compatibility of common reducing agents with the functional groups present in the target molecule.
Reagent System
Nitro Reduction
Bromide Retention
Aldehyde Retention
Suitability
/ Pd/C
Excellent
Poor (De-bromination risk)
Poor (Reduces to alcohol)
⛔ Avoid
/ Pt-S (Sulfided)
Good
Good
Moderate
⚠️ Risky
Fe / HCl (Bechamp)
Excellent
Good
Poor (Acid promotes polymerization)
⚠️ Risky
SnCl / EtOH
Excellent
Excellent
Good
✅ Alternative
Fe / NHCl
Excellent
Excellent
Excellent
🏆 Recommended
Mechanistic Pathway & Stability Warning
Critical Insight: The product, 2-amino-4-bromo-5-methylbenzaldehyde , is inherently unstable. Ortho-aminobenzaldehydes are prone to rapid self-condensation to form oligomers or Friedländer-type cyclization products.
Operational Imperative: Do not store the isolated aniline. Plan to use it immediately in the next step (e.g., condensation with a ketone or Wittig reagent).
Figure 1: Reaction pathway showing the target transformation and potential pitfalls of non-selective reagents.
Protocol A: Iron/Ammonium Chloride (The Gold Standard)
Rationale: This method uses iron powder as the electron source and ammonium chloride as a mild electrolyte/buffer. The reaction occurs on the iron surface. The near-neutral pH prevents acid-catalyzed condensation of the aldehyde and the mild potential avoids reducing the C-Br bond.
Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)
Electrolyte: Ammonium Chloride (
) (5.0 equiv)
Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water (4:1)
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate (e.g., 10 mmol) in Ethanol (40 mL) and Water (10 mL).
Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol) to the solution.
Note: The iron powder should be fine mesh to maximize surface area.
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
Monitoring: Check TLC every 30 minutes. The reaction typically completes in 1–3 hours .
Visual Cue: The yellow nitro compound will fade; the mixture will become a gray/black slurry due to iron oxides.
Workup (Critical for Purity):
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (20 mL).
Why Hot? Prevents the product from precipitating in the Celite.
Isolation:
Concentrate the filtrate under reduced pressure to remove most ethanol.
Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with Brine, dry over
, and concentrate in vacuo at low temperature (<40°C).
Yield Expectation: 75–90% (Yellow solid/oil).
Figure 2: Workflow for Fe/NH4Cl reduction emphasizing the hot filtration step.
Protocol B: Stannous Chloride (
)
Rationale: Tin(II) chloride acts as a selective reducing agent (Lewis acid assisted). It is particularly useful if the substrate is insoluble in aqueous ethanol, as this reaction can be run in pure ethanol or ethyl acetate.
Materials
Substrate: 1.0 equiv
Reagent:
(5.0 equiv)
Solvent: Absolute Ethanol or Ethyl Acetate
Step-by-Step Procedure
Dissolution: Dissolve the substrate in Ethanol.
Addition: Add stannous chloride dihydrate in portions.
Reaction: Stir at 70°C for 2–4 hours.
Note: Do not overheat; excessive heat can degrade the aldehyde.
Crucial Step: The mixture will form a thick white paste (tin salts). Add Celite and filter vigorously, or use Rochelle's salt (Potassium Sodium Tartrate) solution to solubilize the tin if the emulsion is stubborn.
Since the product is unstable, quick validation is required before the next step.
Analytical Method
Expected Observation
TLC
Disappearance of non-polar nitro spot; appearance of polar, fluorescent amine spot.
1H NMR ()
Aldehyde: Singlet remains at ~9.8–10.0 ppm (confirms -CHO survival). Amine: Broad singlet appears at ~4.0–6.0 ppm (). Aromatic: Upfield shift of protons ortho to the new amine.
Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe).[3][4] Retrieved from
Organic Syntheses. (1943).[5] m-Chlorobenzaldehyde (Reduction of m-Nitrobenzaldehyde). Coll. Vol. 2, p.130.[5] Retrieved from
BenchChem. (2025).[1][6] Selective Reduction of Nitro Group. Retrieved from
Sigma-Aldrich. (2024). 2-Aminobenzaldehyde Product Sheet & Stability Data. Retrieved from
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Classic methodology for SnCl2 selectivity).
Application Notes and Protocols for the Selective Oxidation of 4-bromo-1,5-dimethyl-2-nitrobenzene
Introduction: Navigating the Challenges of Selective Benzylic Oxidation The selective oxidation of a methyl group to an aldehyde on a polysubstituted aromatic ring is a cornerstone transformation in organic synthesis, pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Selective Benzylic Oxidation
The selective oxidation of a methyl group to an aldehyde on a polysubstituted aromatic ring is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. The target molecule, 4-bromo-1,5-dimethyl-2-nitrobenzaldehyde, presents a classic challenge in regioselective synthesis. The presence of multiple substituents—two methyl groups, a bromine atom, and a nitro group—necessitates a carefully chosen oxidative method to prevent over-oxidation to the carboxylic acid or unwanted side reactions with other functional groups.
This application note provides a detailed protocol for the selective oxidation of one methyl group of 4-bromo-1,5-dimethyl-2-nitrobenzene. We will focus on a robust and well-documented method utilizing chromium trioxide in a mixture of acetic anhydride and acetic acid. This method proceeds through the formation of a gem-diacetate intermediate, which is subsequently hydrolyzed to furnish the desired aldehyde. The rationale behind this choice lies in its proven efficacy for oxidizing methyl groups on deactivated aromatic rings, a characteristic conferred by the electron-withdrawing nitro group in our substrate.[1] We will also delve into the mechanistic underpinnings of this reaction and provide a comprehensive guide for execution and analysis.
Comparative Analysis of Synthetic Strategies
Several methods exist for the oxidation of activated methyl groups on aromatic rings. The choice of oxidant is critical and is often dictated by the electronic nature of the substituents present.
Method
Oxidizing Agent/Catalyst
Solvent(s)
Key Advantages
Key Disadvantages
Chromium Trioxide Oxidation
CrO₃ / Acetic Anhydride
Acetic Acid, Acetic Anhydride
High yields for deactivated systems, well-established.
Use of carcinogenic Cr(VI) compounds, stoichiometric waste.[2]
Etard Reaction
Chromyl Chloride (CrO₂Cl₂)
Carbon Disulfide (CS₂), CCl₄
Can be effective for some substrates.
Use of highly toxic and carcinogenic chromyl chloride.[3]
Biomimetic Catalytic Oxidation
Manganese Porphyrin Catalyst / O₂
Methanol/NaOH
Greener approach using a catalyst and O₂ as the terminal oxidant.
May require catalyst synthesis and optimization for specific substrates.[1]
Cerium(IV) Ammonium Nitrate (CAN)
(NH₄)₂Ce(NO₃)₆
Acetonitrile/Water
Effective for some alkyl-substituted arenes.
Reaction rate is significantly decreased by electron-withdrawing groups.[4]
Given the deactivating nature of the nitro group in the starting material, the chromium trioxide method is selected for its reliability and high yield in similar systems.[1][5]
Experimental Protocol: Oxidation via gem-Diacetate Intermediate
This protocol is adapted from established procedures for the oxidation of nitrotoluenes.[1][5]
Safety Precautions:
Chromium trioxide (CrO₃) is highly toxic, corrosive, and a known carcinogen. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Acetic anhydride is corrosive and a lachrymator. Handle with care in a well-ventilated area.
Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the reaction mixture.
The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions and ensure selectivity.
Materials and Reagents:
4-bromo-1,5-dimethyl-2-nitrobenzene
Chromium trioxide (CrO₃)
Acetic anhydride ((CH₃CO)₂O)
Glacial acetic acid (CH₃COOH)
Concentrated sulfuric acid (H₂SO₄)
Ice
Sodium carbonate (Na₂CO₃)
Ethanol
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Deionized water
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Thermometer
Ice-salt bath
Addition funnel
Büchner funnel and filter flask
Separatory funnel
Rotary evaporator
Step-by-Step Procedure:
Part A: Formation of the gem-Diacetate Intermediate
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-1,5-dimethyl-2-nitrobenzene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (approximately a 1:1 ratio by volume).
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.
Acid Addition: Slowly and carefully add concentrated sulfuric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the cooled solution, ensuring the temperature does not exceed 10 °C.
Oxidant Addition: While maintaining the temperature between 5-10 °C, add chromium trioxide (CrO₃) (approx. 2.5-3.0 eq) in small portions over a period of 1-2 hours. The rate of addition should be carefully controlled to manage the exotherm.[5]
Reaction Monitoring: After the complete addition of CrO₃, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice and water with stirring.
Isolation of Intermediate: The solid gem-diacetate intermediate will precipitate. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the filtrate is colorless.
Neutralization: Suspend the crude solid in a cold, dilute solution of sodium carbonate (e.g., 2-5%) and stir to neutralize any remaining acid. Filter the solid again, wash with cold water, and then with a small amount of cold ethanol.
Drying: Dry the isolated 4-bromo-2-(diacetoxymethyl)-1-methyl-5-nitrobenzene intermediate under vacuum.
Part B: Hydrolysis to the Aldehyde
Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried gem-diacetate intermediate in a mixture of ethanol, water, and a catalytic amount of concentrated sulfuric acid.
Reflux: Heat the mixture to reflux for 30-60 minutes.[5]
Crystallization: After reflux, allow the solution to cool to room temperature, and then chill it in an ice bath to induce crystallization of the 4-bromo-1,5-dimethyl-2-nitrobenzaldehyde.
Isolation of Product: Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-bromo-1,5-dimethyl-2-nitrobenzaldehyde.
Reaction Workflow and Mechanism
The overall workflow for this two-stage synthesis is depicted below.
Application Note: Precision Synthesis of Indole Derivatives from 4-Bromo-5-methyl-2-nitrobenzaldehyde
This Application Note provides a comprehensive technical guide for the preparation of 6-Bromo-5-methylindole using 4-Bromo-5-methyl-2-nitrobenzaldehyde as the starting scaffold. The protocol prioritizes the Henry Reactio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the preparation of 6-Bromo-5-methylindole using 4-Bromo-5-methyl-2-nitrobenzaldehyde as the starting scaffold.
The protocol prioritizes the Henry Reaction (Nitroaldol Condensation) followed by Reductive Cyclization using Iron/Acetic Acid. This route is selected for its robustness, scalability, and ability to preserve the aryl bromide moiety, which is sensitive to catalytic hydrogenation methods.
Introduction & Strategic Importance
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, given the prevalence of the indole motif in bioactive alkaloids and kinase inhibitors. The specific precursor, 4-Bromo-5-methyl-2-nitrobenzaldehyde , is a high-value scaffold because it grants access to 6-bromo-5-methylindole .
This regiochemistry is critical:
C6-Bromine: Serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core into complex drug candidates.
C5-Methyl: Provides steric bulk and lipophilicity often required for binding pocket selectivity.
Retrosynthetic Logic
The transformation relies on constructing the pyrrole ring onto the existing benzene core. The aldehyde carbon (C1) becomes C3 of the indole, while the nitro group (at C2) provides the nitrogen atom.
Regiochemical Mapping:
Starting Material: 1-CHO, 2-NO
, 4-Br, 5-Me.
Product (Indole): The bridgehead carbons are C3a (from C1) and C7a (from C2).
Old C4 (Br)
Indole C6 .
Old C5 (Me)
Indole C5 .
Result: 6-Bromo-5-methylindole.
Reaction Pathway Visualization
The following diagram illustrates the two-stage synthesis: condensation to the nitrostyrene followed by reductive cyclization.
Figure 1: Synthetic pathway from nitrobenzaldehyde to indole via nitrostyrene intermediate.
Experimental Protocols
Phase 1: Henry Reaction (Condensation)
This step converts the aldehyde into the electron-deficient
-nitrostyrene. Ammonium acetate is used as a mild catalyst to promote condensation while minimizing side reactions (like Cannizzaro).
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve the aldehyde in Nitromethane. If solubility is poor, a co-solvent like Acetic Acid can be added, but pure Nitromethane is preferred for kinetics.
Catalysis: Add Ammonium Acetate.
Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane) for the disappearance of the aldehyde.
Remove excess Nitromethane under reduced pressure (rotary evaporator). Caution: Nitromethane is flammable and shock-sensitive when dry/impure; do not distill to dryness if peroxides are suspected.
The residue is often a solid. Recrystallize from Ethanol or purify via flash chromatography if necessary.
This step involves the reduction of the aromatic nitro group to an amine (or hydroxylamine) and the simultaneous reduction of the alkene, followed by intramolecular condensation. Iron in acetic acid is chosen over catalytic hydrogenation (H
/Pd) to prevent debromination of the aromatic ring.
Reagents:
Nitrostyrene Intermediate (1.0 equiv)
Iron Powder (325 mesh, 4.0 - 6.0 equiv)
Glacial Acetic Acid (Solvent, ~0.2 M concentration relative to substrate)
Silica Gel (Optional, aids in filtration)
Protocol:
Setup: 3-neck flask with mechanical stirrer (iron powder can clump) and reflux condenser.
Addition: Suspend the Nitrostyrene in Glacial Acetic Acid.
Activation: Heat to 60°C.
Reduction: Add Iron powder portion-wise over 30 minutes to control the exotherm.
Cyclization: Increase temperature to 80–90°C and stir for 2–4 hours. The reaction mixture will turn dark/brown.[4]
Monitoring: TLC should show a fluorescent spot (indoles are highly fluorescent under UV).
10-20% EtOAc/Hexanes). Indoles are often sensitive to light and air; store under inert gas.
Quantitative Data Summary
Parameter
Phase 1: Henry Reaction
Phase 2: Reductive Cyclization
Solvent
Nitromethane
Glacial Acetic Acid
Catalyst/Reagent
NHOAc
Iron Powder (Fe)
Temperature
100°C (Reflux)
80–90°C
Time
2–4 Hours
2–4 Hours
Typical Yield
85–95%
60–75%
Key By-product
Water
Iron Acetate / Iron Oxides
Safety Note
Nitromethane is a high-energy material.
Exothermic H evolution possible.
Workflow Diagram
The following Graphviz diagram details the decision-making and execution flow for this protocol.
Figure 2: Operational workflow for the conversion of aldehyde to indole.
Troubleshooting & Optimization
Alternative Route: Hemetsberger-Knittel Synthesis
If the target is the Indole-2-carboxylate (e.g., for further ester derivatization), replace the Henry reaction with the Hemetsberger protocol:
Condense aldehyde with Ethyl Azidoacetate (base catalyzed)
Azido-cinnamate.
Thermolysis in boiling Xylene
Indole-2-carboxylate.
Common Issues
Low Yield in Cyclization: Often due to incomplete reduction or polymerization of the indole. Ensure the reaction is not overheated (>100°C) and that the Iron powder is fresh (not heavily oxidized).
Debromination: If using H
/Pd, debromination is highly likely. Stick to Fe/AcOH or SnCl/HCl to preserve the halogen.
Purification: Indoles can degrade on acidic silica. Adding 1% Triethylamine to the eluent can neutralize the silica and improve recovery.
Technical Support Center: Navigating Solubility Challenges with 4-Bromo-5-methyl-2-nitrobenzaldehyde
Welcome to the dedicated support center for 4-Bromo-5-methyl-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for 4-Bromo-5-methyl-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during its use in experimental settings. Our approach is rooted in a deep understanding of the compound's chemical nature, offering practical solutions and explaining the scientific principles behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 4-Bromo-5-methyl-2-nitrobenzaldehyde that influence its solubility?
A1: The solubility of 4-Bromo-5-methyl-2-nitrobenzaldehyde is a direct consequence of its molecular structure, which features a combination of polar and non-polar groups. The aromatic benzene ring, the methyl group (-CH3), and the bromo group (-Br) are all non-polar, which contributes to its poor solubility in aqueous solutions. Conversely, the nitro group (-NO2) and the aldehyde group (-CHO) introduce polarity. However, the overall non-polar character of the molecule dominates, making it sparingly soluble in water but soluble in many organic solvents.
Q2: I am observing incomplete dissolution of 4-Bromo-5-methyl-2-nitrobenzaldehyde in my reaction solvent. What is the likely cause?
A2: Incomplete dissolution is a common challenge and can typically be attributed to one of two factors:
Solvent Choice: The selected solvent may not have the appropriate polarity to effectively solvate the 4-Bromo-5-methyl-2-nitrobenzaldehyde molecule.
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent at a given temperature.
This guide provides detailed troubleshooting steps to address both of these issues.
Troubleshooting Guide: Enhancing Solubility for Successful Reactions
Issue 1: Poor Solubility in Common Reaction Solvents
When 4-Bromo-5-methyl-2-nitrobenzaldehyde fails to dissolve adequately, it can lead to incomplete reactions and the formation of byproducts. The following steps provide a systematic approach to resolving this issue.
The principle of "like dissolves like" is paramount. Given the mixed polarity of 4-Bromo-5-methyl-2-nitrobenzaldehyde, a solvent that can accommodate both its polar and non-polar features is ideal.
Recommended Solvents:
Polar Aprotic Solvents: These are often the first choice due to their ability to solvate a wide range of compounds.
Dimethylformamide (DMF): Excellent for dissolving many aromatic compounds.
Dimethyl sulfoxide (DMSO): A powerful solvent, but care must be taken as it can be difficult to remove and may participate in certain reactions.
Acetonitrile (ACN): A versatile solvent with a moderate polarity.
Chlorinated Solvents:
Dichloromethane (DCM): Effective for many organic compounds and is relatively volatile, making it easier to remove post-reaction.
Chloroform (CHCl3): Similar properties to DCM.
Ethers:
Tetrahydrofuran (THF): A good option for reactions where a less polar solvent is preferred.
Experimental Protocol for Solvent Screening:
Small-Scale Test: In separate small vials, add a known amount of 4-Bromo-5-methyl-2-nitrobenzaldehyde (e.g., 5 mg).
Solvent Addition: Add a measured volume of a candidate solvent (e.g., 0.5 mL) to each vial.
Observation: Gently agitate the vials and observe the degree of dissolution at room temperature.
Heating: If the compound does not dissolve at room temperature, gently warm the vials to assess the impact of temperature on solubility.
Selection: Choose the solvent that provides the best solubility at the intended reaction temperature.
In cases where a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium.
Common Co-Solvent Systems:
Toluene/DMF: The addition of a small amount of DMF to a solution of the compound in toluene can significantly enhance solubility.
DCM/Methanol: For reactions requiring a protic component, a mixture of DCM and methanol can be effective.
Solubility is generally temperature-dependent. Increasing the temperature of the reaction mixture can often lead to complete dissolution. However, it is crucial to consider the thermal stability of 4-Bromo-5-methyl-2-nitrobenzaldehyde and other reactants to avoid degradation.
Workflow for Solubility Troubleshooting:
Caption: A decision-making workflow for troubleshooting solubility issues.
Issue 2: Precipitation of the Compound During Reaction
Even if 4-Bromo-5-methyl-2-nitrobenzaldehyde dissolves initially, it may precipitate out of solution as the reaction progresses. This can be due to a change in the polarity of the reaction mixture as reactants are consumed and products are formed.
Mitigation Strategies:
Monitor the Reaction: Closely observe the reaction mixture for any signs of precipitation.
Incremental Solvent Addition: If precipitation occurs, add a small amount of the primary solvent or a co-solvent to redissolve the material.
Temperature Control: Maintaining a consistent and slightly elevated temperature can help keep the compound in solution.
Data Summary
Table 1: Properties of Recommended Solvents
Solvent
Boiling Point (°C)
Polarity Index
Dielectric Constant
Notes
Dimethylformamide (DMF)
153
6.4
36.7
High boiling point, good for high-temperature reactions.
Dimethyl sulfoxide (DMSO)
189
7.2
46.7
Excellent solvent, but can be reactive.
Dichloromethane (DCM)
39.6
3.1
9.1
Volatile and easy to remove.
Acetonitrile (ACN)
81.6
5.8
37.5
Good general-purpose solvent.
Tetrahydrofuran (THF)
66
4.0
7.6
Can form peroxides; use with caution.
Conclusion
Successfully working with 4-Bromo-5-methyl-2-nitrobenzaldehyde hinges on a rational approach to solvent selection and an understanding of its inherent solubility characteristics. By systematically evaluating solvent choices, considering co-solvent systems, and carefully controlling reaction parameters, researchers can overcome solubility challenges and achieve their desired synthetic outcomes.
References
PubChem. (n.d.). 4-Bromo-5-methyl-2-nitrobenzaldehyde. Retrieved from [Link]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. (A comprehensive resource on solvent properties and their effects on chemical reactions.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Reactivity of 4-Bromo-5-methyl-2-nitrobenzaldehyde and 4-Bromo-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the chemical reactivity of 4-Bromo-5-methyl-2-nitrobenzaldehyde and its structural analog, 4-Bromo-2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the chemical reactivity of 4-Bromo-5-methyl-2-nitrobenzaldehyde and its structural analog, 4-Bromo-2-nitrobenzaldehyde. Understanding the nuanced differences in their reactivity, governed by subtle structural modifications, is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in pharmaceutical and materials science research.
Structural and Electronic Analysis: The Decisive Role of the Methyl Group
The reactivity of an aromatic aldehyde is fundamentally dictated by the electronic landscape of the benzene ring. Both 4-Bromo-5-methyl-2-nitrobenzaldehyde and 4-Bromo-2-nitrobenzaldehyde share a common structural framework: a benzaldehyde core substituted with a bromine atom at the C4 position and a strongly electron-withdrawing nitro group (-NO₂) at the C2 position.
The key distinction lies in the presence of a methyl group (-CH₃) at the C5 position of 4-Bromo-5-methyl-2-nitrobenzaldehyde. This seemingly minor addition has significant implications for the molecule's electronic properties and steric profile.
Electron-Withdrawing Effects (Common to Both): The nitro group exerts a powerful electron-withdrawing influence through both the inductive (-I) and resonance (-M) effects. The bromine atom is also inductively withdrawing (-I). These effects render the aromatic ring electron-deficient, which is a critical factor in both the reactivity of the aldehyde and the susceptibility of the ring to nucleophilic attack.
Electron-Donating Effect (The Differentiator): The methyl group in 4-Bromo-5-methyl-2-nitrobenzaldehyde is an electron-donating group (+I effect and hyperconjugation).[1][2] It pushes electron density into the aromatic ring, partially counteracting the electron-withdrawing effects of the nitro and bromo substituents. This subtle shift in electron density is the primary driver of the observed differences in reactivity.
Figure 1. Electronic effects of substituents.
Comparative Reactivity Analysis
The electronic differences between the two molecules manifest in their reactivity at two primary sites: the aldehyde functional group and the carbon-bromine bond on the aromatic ring.
A. Reactivity of the Aldehyde Group: Nucleophilic Addition
The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. The reactivity in such nucleophilic addition reactions is enhanced by electron-withdrawing groups on the aromatic ring, which increase the partial positive charge on the carbonyl carbon.[3][4]
Hypothesis: Due to the electron-donating nature of the methyl group, the carbonyl carbon in 4-Bromo-5-methyl-2-nitrobenzaldehyde is slightly less electrophilic than in 4-Bromo-2-nitrobenzaldehyde . Consequently, 4-Bromo-2-nitrobenzaldehyde is predicted to be the more reactive substrate in nucleophilic addition reactions.[5]
This principle is well-established in reactions like the Knoevenagel condensation, where electron-withdrawing substituents on the benzaldehyde ring accelerate the reaction.[6][7] Studies have shown a positive reaction constant (ρ) in Hammett plots for such reactions, confirming that electron-withdrawing groups enhance the reaction rate by making the aldehyde more susceptible to nucleophilic attack.[6]
B. Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The carbon-bromine bond in these compounds is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position.[8] The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]
Hypothesis: The stability of the Meisenheimer complex, and thus the rate of the SNAr reaction, is enhanced by electron-withdrawing groups that can delocalize the negative charge. The electron-donating methyl group in 4-Bromo-5-methyl-2-nitrobenzaldehyde , being ortho to the bromine leaving group, will slightly destabilize the anionic Meisenheimer intermediate by pushing electron density towards the already electron-rich ring. Therefore, 4-Bromo-2-nitrobenzaldehyde is expected to undergo SNAr reactions at a faster rate.[11][12]
A Senior Application Scientist's Guide to Distinguishing 4-Bromo-5-methyl-2-nitrobenzaldehyde from its Regioisomers
Introduction In the fields of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but a foundational requirement for ensuring safet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents on an aromatic ring—present a significant analytical challenge.[1][2] These subtle structural variations can lead to dramatically different pharmacological activities, toxicological profiles, and chemical reactivities.
This guide provides an in-depth, multi-technique strategy for the unambiguous differentiation of 4-Bromo-5-methyl-2-nitrobenzaldehyde from its closely related and analytically challenging regioisomers. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind our analytical choices, presenting a self-validating workflow where orthogonal techniques converge to provide an unequivocal structural assignment. The methodologies discussed herein are grounded in fundamental principles and supported by empirical data to arm researchers with the expertise needed for confident isomeric identification.
The Analytical Challenge: A Case of Subtle Differences
The subject of our analysis, 4-Bromo-5-methyl-2-nitrobenzaldehyde, and its regioisomers possess identical molecular weights and largely similar functional groups. This inherent similarity can confound simpler analytical methods. The primary challenge lies in pinpointing the exact location of the bromo, methyl, and nitro groups relative to the aldehyde function. For this guide, we will focus on distinguishing the target compound from a particularly challenging regioisomer: 2-Bromo-4-methyl-5-nitrobenzaldehyde . Their structural similarities necessitate a sophisticated analytical approach.
Caption: Chemical structures of the target compound and a key regioisomer.
Primary Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for distinguishing regioisomers, as it provides direct insight into the chemical environment of each nucleus (¹H and ¹³C) in the molecule.[2][3] The differentiation is based on two key principles: the chemical shift (δ), which is highly sensitive to the electronic effects of neighboring substituents, and spin-spin coupling, which reveals the proximity of adjacent protons.[4][5]
Expertise: Why NMR Excels for Isomer Elucidation
The substituents on the benzaldehyde ring exert distinct electronic effects. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding (a downfield shift in the NMR spectrum) of nearby protons and carbons. The bromo group (-Br) is also electron-withdrawing but to a lesser extent. Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a slight shielding effect (an upfield shift). The predictable nature of these effects allows us to anticipate the spectral patterns for each isomer.
¹H NMR: The Fingerprint of the Aromatic Region
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides the most critical data for differentiation.[3][4] Due to the substitution pattern, each isomer will exhibit a unique set of signals with characteristic chemical shifts and splitting patterns (multiplicities).
Table 1: Predicted ¹H NMR Data for Aromatic Protons
Compound
Proton
Predicted δ (ppm)
Predicted Multiplicity
Rationale for Differentiation
4-Bromo-5-methyl-2-nitrobenzaldehyde
H-3
~7.8-8.0
Singlet (s)
H-3 is adjacent to the strongly withdrawing NO₂ group and has no ortho or meta protons to couple with, resulting in a downfield singlet.
H-6
~7.6-7.8
Singlet (s)
H-6 is adjacent to the bromo and methyl groups and also lacks coupling partners, appearing as a distinct singlet.
2-Bromo-4-methyl-5-nitrobenzaldehyde
H-3
~7.9-8.1
Singlet (s)
H-3 is ortho to the aldehyde and meta to the nitro group, appearing as a downfield singlet.
H-6
~8.0-8.2
Singlet (s)
H-6 is ortho to the nitro group and meta to the bromine, making it the most downfield proton, appearing as a sharp singlet.
Note: Predicted values are estimates. Actual values depend on the solvent and spectrometer frequency.
The key differentiator is the relative chemical shift and number of signals. For our target compound, we expect two distinct singlets in the aromatic region. For the regioisomer, we also expect two singlets, but their chemical shifts, particularly for the proton ortho to the nitro group (H-6), will be significantly further downfield.
¹³C NMR: A Rapid Confirmation of Structure
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. Because ¹³C spectra are typically acquired with proton decoupling, each unique carbon atom appears as a single peak.[6] The number of aromatic signals can quickly confirm the substitution pattern. The chemical shift of the carbonyl carbon is also sensitive to the electronic environment.[7]
Table 2: Predicted ¹³C NMR Distinguishing Features
Compound
Feature
Predicted δ (ppm)
Rationale for Differentiation
4-Bromo-5-methyl-2-nitrobenzaldehyde
Carbonyl (C=O)
~188-190
The nitro group at position 2 exerts a strong deshielding effect on the ortho aldehyde group.
Aromatic Carbons
6 unique signals
The lack of symmetry results in six distinct signals for the aromatic carbons.
2-Bromo-4-methyl-5-nitrobenzaldehyde
Carbonyl (C=O)
~186-188
The bromo group at position 2 has a less pronounced deshielding effect on the aldehyde compared to a nitro group.
Aromatic Carbons
6 unique signals
This isomer also lacks symmetry, presenting six unique aromatic carbon signals, but their chemical shifts will differ significantly from the target.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible data.
Sample Preparation:
Accurately weigh 5-10 mg of the benzaldehyde sample.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required for less soluble samples.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrument Setup:
Use a ¹H NMR spectrometer (400 MHz or higher is recommended for better resolution).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
Data Acquisition:
Acquire the spectrum using a standard pulse sequence.
Set the spectral width to cover the range of -1 to 12 ppm.
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Orthogonal Confirmation: Mass Spectrometry (MS) and Chromatography
While NMR is the primary tool for structural elucidation, a self-validating workflow demands confirmation from orthogonal techniques. Chromatography separates the isomers based on their physical properties, while mass spectrometry provides information on their mass and fragmentation patterns.[8][9]
Caption: Experimental workflow for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like substituted benzaldehydes, GC is an excellent separation technique.[10][11] The isomers, having slightly different polarities and boiling points, will interact differently with the GC column's stationary phase, resulting in distinct retention times. Coupling the GC to a mass spectrometer allows for the generation of a mass spectrum for each separated isomer.
Trustworthiness: Why GC-MS is a Validating System
Regioisomers will have identical molecular ion peaks ([M]⁺) in their mass spectra. However, the arrangement of substituents can influence the stability of fragment ions, leading to different fragmentation patterns.[12][13] The characteristic fragmentation of benzaldehydes involves the loss of a hydrogen radical (M-1) and the loss of carbon monoxide (M-28).[13][14] The presence of the heavy bromine isotope pair (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments, confirming their elemental composition.
While the major fragments are the same, their relative abundance can vary. The different substitution pattern leads to a different dipole moment and volatility, resulting in a different retention time.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
Instrument Setup:
Use a GC system equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Set the carrier gas (Helium) flow rate to approximately 1 mL/min.
Injector temperature: 250°C.
MS transfer line temperature: 280°C.
GC Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
Hold: Maintain 280°C for 5 minutes.
This temperature program should be optimized to ensure baseline separation of the isomers.
MS Parameters:
Use Electron Ionization (EI) at 70 eV.
Scan range: 40-300 m/z.
Acquire data in full scan mode to capture all fragment ions.
Final Decision Matrix
An analyst can use the following decision tree, combining data from all techniques, to make a final, confident identification.
Caption: Decision workflow for isomer identification.
Conclusion
Distinguishing 4-Bromo-5-methyl-2-nitrobenzaldehyde from its regioisomers is a task that demands precision and a multi-faceted analytical strategy. Relying on a single technique is insufficient; a robust, self-validating approach is paramount. By leveraging the unparalleled structural detail provided by NMR spectroscopy as the primary identification tool and confirming these findings with the orthogonal separation and fragmentation data from GC-MS, researchers can achieve unambiguous and trustworthy characterization. This rigorous methodology ensures the integrity of subsequent research and development, where the purity and identity of a chemical entity are directly linked to the success and safety of the final product.
References
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link][1]
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link][2]
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link][3]
Nakazono, Y., Tsujikawa, K., Kuwayama, K., Kanamori, T., Iwata, Y. T., Miyamoto, K., ... & Inoue, H. (2013). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 31(2), 197-203. Retrieved from [Link][8]
Wurita, A., Hasegawa, K., Tsuruta, R., & Funada, M. (2018). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Journal of analytical toxicology, 42(9), 621-628. Retrieved from [Link][9]
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link][12]
Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link][13]
MDPI. (2022, January 27). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Retrieved from [Link]
ResearchGate. (2025, August 10). Regioisomeric and enantiomeric analysis of triacylglycerols. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]
CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]
YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
ACS Publications. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]
Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link][10]
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds. Retrieved from [Link][4]
Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link][14]
YouTube. (2022, November 3). Nuclear Magnetic Resonance (NMR) | How to differentiate aromatic isomers. Retrieved from [Link][5]
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link][11]
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
001CHEMICAL. (n.d.). 2-Bromo-4-methyl-5-nitrobenzaldehyde. Retrieved from [Link]
ResearchGate. (2009, October). 2-Bromo-3-nitrobenzaldehyde. Retrieved from [Link]
ChemCD. (n.d.). 2-BROMO-4-METHYL-5-NITROBENZALDEHYDE. Retrieved from [Link]
NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]
NIH. (n.d.). 2-Bromo-3-nitrobenzaldehyde. Retrieved from [Link]
Sunan Kalijaga State Islamic University. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 18). 13C-NMR Spectroscopy. Retrieved from [Link][6]
Comparative Structural Analysis of Substituted Nitrobenzaldehydes: Crystallographic Insights and Methodological Guide
Executive Summary Substituted nitrobenzaldehydes are critical intermediates in the synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine) and serve as classic models for studying weak intermolecular for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted nitrobenzaldehydes are critical intermediates in the synthesis of dihydropyridine calcium channel blockers (e.g., Nifedipine) and serve as classic models for studying weak intermolecular forces in organic solids. This guide provides an objective comparison of the crystallographic data for the three primary isomers (
-, -, -nitrobenzaldehyde).
Unlike standard product sheets, this analysis focuses on the structural causality —how the position of the nitro group dictates crystal packing, hydrogen bonding networks, and subsequent chemical reactivity (specifically the photochemical "ortho-effect").
Comparative Crystallographic Data
The following table synthesizes experimental X-ray diffraction (XRD) data. Note the distinct packing motifs driven by the steric and electronic influence of the nitro substituent.
Table 1: Structural Parameters of Nitrobenzaldehyde Isomers
Parameter
2-Nitrobenzaldehyde (-)
3-Nitrobenzaldehyde (-)
4-Nitrobenzaldehyde (-)
Crystal System
Monoclinic
Monoclinic
Monoclinic
Space Group
(Classic)
(Polymorph I)
Unit Cell (Å)
Ref. Coppens & Schmidt
3.7363(2)
6.2076(3)
Unit Cell (Å)
Ref. Coppens & Schmidt
7.0071(3)
5.0968(4)
Unit Cell (Å)
Ref. Coppens & Schmidt
12.5877(6)
10.6723(7)
Angle ()
~100-104°
94.814(2)°
95.222(5)°
Z (Molecules/Cell)
4
2
2
Key Packing Motif
Twisted Conformation: Nitro group rotates out of plane (~20-30°) due to steric clash with aldehyde.
Planar Stacking: Molecules form flat sheets with - stacking (centroid dist. ~3.74 Å).
Centrosymmetric Dimers: Linked by intermolecular C-H...O hydrogen bonds.[1]
Primary Utility
Photolabile protecting groups (Caging compounds).
Precursor for Nifedipine/Dihydropyridines.
NLO (Non-linear optic) materials research.
Critical Insight: The 2-nitro isomer is the outlier. While the 3- and 4-isomers maintain near-planarity to maximize
-conjugation, the 2-nitro isomer is forced into a twisted conformation. This proximity between the nitro oxygen and the aldehydic hydrogen facilitates the famous photochemical rearrangement to 2-nitrosobenzoic acid.
Structural Logic & Interaction Pathways
To understand the why behind the data, we map the structural logic. The position of the substituent determines the dominant intermolecular force, which in turn dictates the space group and lattice energy.
Diagram 1: Structural Determinants of Nitrobenzaldehyde Packing[2]
Caption: Logical flow showing how substituent position dictates steric outcomes, crystal packing motifs, and chemical reactivity.
Methodological Comparison: Validating the Structure
When characterizing substituted nitrobenzaldehydes, researchers often choose between Single Crystal XRD, Solid-State NMR (SSNMR), and DFT (Density Functional Theory).
Feature
Single Crystal XRD
Solid-State NMR (C/N)
DFT (GIPAW)
Primary Output
Atomic coordinates, Unit cell, Space group.
Chemical shifts (), Tensor components.
Calculated energy, EFG tensors.
Strengths
The "Gold Standard" for absolute configuration. Direct visualization of packing.
Detects dynamic disorder (e.g., aldehyde rotation) invisible to XRD.